molecular formula C16H26N14 B11085002 6,6'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine)

6,6'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine)

Cat. No.: B11085002
M. Wt: 414.5 g/mol
InChI Key: IJOGGRFLNZNYSG-UHFFFAOYSA-N
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Description

N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a complex organic compound characterized by multiple triazine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves multi-step organic synthesis. The process begins with the preparation of the triazine and triazole intermediates, followed by their coupling under controlled conditions. Common reagents include dimethylamine and various triazine derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s triazine and triazole rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE shares similarities with other triazine and triazole derivatives, such as:
    • 2,4,6-Tris(dimethylamino)-1,3,5-triazine
    • 4-Amino-1,2,4-triazole

Uniqueness

What sets N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE apart is its unique combination of triazine and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H26N14

Molecular Weight

414.5 g/mol

IUPAC Name

6-[4-amino-5-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1,2,4-triazol-3-yl]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H26N14/c1-26(2)13-18-9(19-14(22-13)27(3)4)11-24-25-12(30(11)17)10-20-15(28(5)6)23-16(21-10)29(7)8/h17H2,1-8H3

InChI Key

IJOGGRFLNZNYSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)C2=NN=C(N2N)C3=NC(=NC(=N3)N(C)C)N(C)C)N(C)C

Origin of Product

United States

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